molecular formula C9H9NS B1597444 2-[(4-Methylphenyl)thio]acetonitrile CAS No. 21681-88-9

2-[(4-Methylphenyl)thio]acetonitrile

Cat. No.: B1597444
CAS No.: 21681-88-9
M. Wt: 163.24 g/mol
InChI Key: IDNIFCMGOQTKGB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]acetonitrile is an organic compound with the molecular formula C9H9NS. It is also known by its IUPAC name, [4-(methylsulfanyl)phenyl]acetonitrile. This compound is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring substituted with a methylthio group (-SCH3). It is a solid at room temperature and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-Methylphenyl)thio]acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetonitrile with p-toluenethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetonitrile .

Reaction: [ \text{ClCH}_2\text{CN} + \text{p-CH}_3\text{C}_6\text{H}_4\text{SH} \rightarrow \text{p-CH}_3\text{C}_6\text{H}_4\text{SCH}_2\text{CN} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)thio]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)thio]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)thio]acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biomolecules or other chemical entities. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)thio]ethanol
  • 2-[(4-Methylphenyl)thio]acetaldehyde
  • 2-[(4-Methylphenyl)thio]acetic acid

Uniqueness

2-[(4-Methylphenyl)thio]acetonitrile is unique due to its combination of a nitrile group and a methylthio group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIFCMGOQTKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384107
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21681-88-9
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 4-methylthiophenoxyacetonitrile was prepared by heating 4-methylthiophenol, chloroacetonitrile and anhydrous K2CO3 in DMSO, employing substantially the same procedure described in previous examples.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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